[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate is a complex organic compound with the molecular formula C19H24O7 and a molecular weight of 364.4 g/mol. This compound is characterized by its unique tricyclic structure, which includes multiple oxygen atoms and a benzoate group. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of [(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-yl] benzoate involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved
Chemical Reactions Analysis
[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoate group can be reduced to a benzyl alcohol.
Substitution: The benzoate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tricyclic structures and the effects of various functional groups.
Biology: Researchers use it to investigate the interactions between tricyclic compounds and biological molecules.
Medicine: It serves as a reference compound in the development of new pharmaceuticals with similar structures.
Industry: It is utilized in the synthesis of other complex organic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of [(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate involves its interaction with specific molecular targets. The hydroxyl and benzoate groups play crucial roles in binding to target molecules, facilitating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate can be compared with other tricyclic compounds such as:
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- 1-((1S,3aR,4R,7S,7aS)-4-Hydroxy-7-isopropyl-4-methyloctahydro-1H-inden-1-yl)ethanone
These compounds share similar tricyclic structures but differ in their functional groups and specific applications. This compound is unique due to its specific combination of hydroxyl and benzoate groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-18(2)23-12-11(20)13-16(26-19(3,4)24-13)14(15(12)25-18)22-17(21)10-8-6-5-7-9-10/h5-9,11-16,20H,1-4H3/t11?,12-,13+,14?,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMAISZPDOESL-GRIHLZJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@H]3[C@@H](C2O)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.